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molecular formula C10H9ClN2O2S B8383610 2-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride CAS No. 87488-75-3

2-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride

Cat. No. B8383610
M. Wt: 256.71 g/mol
InChI Key: KLZCZUSPQSQRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04606755

Procedure details

By the procedure of Example 4, 17.3 g of 1-methyl-4-(2-aminophenyl)-1H-pyrazole prepared in Example 18 was diazotized with 7.2 g of sodium nitrite and 36 ml of concentrated HCl in 104 ml of glacial acetic acid. The diazonium salt suspension was added to a suspension containing 4.3 g of cupric chloide dihydrate, 30 ml of sulfur dioxide and 76 ml of acetic acid. After completion of the reaction and addition of water, the suspension was extracted with 1-chlorobutane. The extraction was dried over sodium sulfate and concentrated in vacuo at less than 40° C. to yield 22 g of crude 2-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride as an oil.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cupric
Quantity
4.3 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
76 mL
Type
solvent
Reaction Step Five
Quantity
104 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2N)[CH:4]=[N:3]1.N([O-])=O.[Na+].[ClH:18].[S:19](=[O:21])=[O:20]>C(O)(=O)C.O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[S:19]([Cl:18])(=[O:21])=[O:20])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
CN1N=CC(=C1)C1=C(C=CC=C1)N
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
Cl
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cupric
Quantity
4.3 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)=O
Name
Quantity
76 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
104 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with 1-chlorobutane
EXTRACTION
Type
EXTRACTION
Details
The extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at less than 40° C.

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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